Boc-2-amino-3-methoxybutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-amino-3-methoxybutanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: Boc-2-amino-3-methoxybutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino acid.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: TFA, HCl
Reduction: NaBH4
Oxidation: KMnO4, CrO3
Major Products Formed:
Substitution: Free amino acid
Reduction: Corresponding alcohol
Oxidation: Oxidized derivatives
Scientific Research Applications
Boc-2-amino-3-methoxybutanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-2-amino-3-methoxybutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group . This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
- Boc-2-amino-3-hydroxybutanoic acid
- Boc-2-amino-3-methylbutanoic acid
- Boc-2-amino-3-ethoxybutanoic acid
Comparison: Boc-2-amino-3-methoxybutanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity . Compared to Boc-2-amino-3-hydroxybutanoic acid, the methoxy group is less reactive, making the compound more stable under certain conditions . The presence of the methoxy group also influences the compound’s solubility and interaction with other molecules, making it a valuable tool in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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